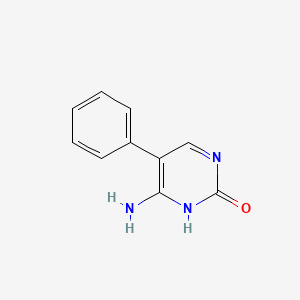

2(1H)-Pyrimidinone, 6-amino-5-phenyl-

Descripción

Historical Evolution of Pyrimidinone Chemistry

The journey into pyrimidinone chemistry began long before the specific synthesis of the title compound. The parent structure, pyrimidine (B1678525), was first named by Pinner in 1884. A significant milestone in the synthesis of related structures was the Biginelli reaction, discovered in 1891, which allows for the one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). This and other multi-component reactions have become foundational in creating diverse libraries of pyrimidine and pyrimidinone derivatives for further study. Over the decades, the pyrimidine ring system gained immense recognition due to its presence in the essential building blocks of life: the nucleobases uracil, thymine (B56734), and cytosine. This biological prevalence has continuously fueled research into synthetic pyrimidinone analogs.

Significance of the 2(1H)-Pyrimidinone, 6-amino-5-phenyl- Scaffold

The structural framework of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- is significant due to the combination of its constituent parts. Pyrimidinone scaffolds are recognized as "privileged structures" in medicinal chemistry because they can interact with multiple biological targets. The amino group and the carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which is crucial for binding to biological macromolecules like enzymes and receptors.

The addition of a phenyl group at the 5-position introduces a bulky, hydrophobic substituent that can influence the molecule's steric and electronic properties, potentially directing its binding specificity. The amino group at the 6-position is a key functional group that can be crucial for biological activity or serve as a handle for further chemical modification. This specific arrangement of a pyrimidinone core, an amino group, and a phenyl substituent creates a unique chemical entity with a distinct three-dimensional shape and electronic distribution, making it a target of interest for synthetic and medicinal chemists.

Scope and Objectives of Academic Inquiry for the Compound

Synthesis and Characterization: Developing efficient and novel synthetic routes to produce the compound and its derivatives. google.com This includes purification and structural confirmation using techniques like NMR spectroscopy and mass spectrometry.

Biological Screening: Evaluating the compound against a variety of biological targets to uncover potential therapeutic activities. Given the known activities of related pyrimidinones (B12756618), this could include screening for anticancer, antiviral, anti-inflammatory, or antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related analogs by modifying the phenyl or amino groups to understand how specific structural features affect biological activity. This is a cornerstone of medicinal chemistry used to optimize lead compounds.

Overview of Research Paradigms and Disciplines Intersecting with the Compound

The study of a molecule like 2(1H)-Pyrimidinone, 6-amino-5-phenyl- is inherently interdisciplinary, bridging several key scientific fields:

Organic and Synthetic Chemistry: This is the foundational discipline focused on the methods of creating the molecule. Researchers in this area work on optimizing reaction conditions, yields, and the synthesis of novel derivatives.

Medicinal Chemistry: This field applies chemical principles to the design and development of new therapeutic agents. Chemists would explore the compound as a scaffold for drugs targeting a range of diseases, from cancer to infectious diseases.

Pharmacology and Biochemistry: These disciplines investigate the biological effects of the compound and its mechanism of action at a molecular and cellular level. This could involve enzyme inhibition assays, cell viability studies, and exploring interactions with biological pathways.

Computational Chemistry: Molecular modeling and computational studies are often employed to predict how the compound might bind to a protein target, helping to guide SAR studies and rationalize experimental results.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9N3O |

|---|---|

Peso molecular |

187.2 g/mol |

Nombre IUPAC |

6-amino-5-phenyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H9N3O/c11-9-8(6-12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) |

Clave InChI |

OXNMCOVZKMZLHE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C(NC(=O)N=C2)N |

Sinónimos |

5-phenylcytosine |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Chemical Pathways for 2 1h Pyrimidinone, 6 Amino 5 Phenyl and Its Analogues

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the 2(1H)-pyrimidinone scaffold have long relied on cyclocondensation and multi-component strategies, which are effective in building the core heterocyclic ring system.

Cyclocondensation reactions are a cornerstone in heterocyclic chemistry, involving the formation of a ring from one or more molecules with the elimination of a small molecule like water or ammonia (B1221849). The synthesis of substituted 2(1H)-pyrimidinones often employs this strategy, starting with suitably functionalized acyclic precursors.

A prevalent method involves the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines. nih.gov This reaction, typically conducted in a high-boiling solvent such as chlorobenzene (B131634) at elevated temperatures, proceeds to yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones in good yields. nih.gov The process involves the initial formation of an intermediate followed by an intramolecular cyclization to form the stable pyrimidinone ring. This approach is noted for its generality and relative ease of implementation compared to older literature methods. nih.gov

Another classical approach is the cyclization of intermediates derived from amidines. For instance, the reaction of 3-nitro-4H-chromen-4-one with in-situ generated 1-substituted 5-amino-1H-imidazoles can afford fused heterocyclic systems, demonstrating the versatility of cyclocondensation in creating complex nitrogen-containing scaffolds. researchgate.net While not a direct synthesis of the target compound, this illustrates the fundamental reaction type used for related structures.

The synthesis of fused pyrimidinone systems, such as pyrimido[4,5-d]pyrimidines, also heavily relies on cyclocondensation. Starting materials like 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be condensed with aldehydes and urea (B33335) under acidic catalysis to form these bicyclic analogues. rsc.org

Table 1: Examples of Cyclocondensation Synthesis of 2(1H)-Pyrimidinone Analogues Data sourced from multiple studies.

| Starting Materials | Product | Conditions | Yield (%) | Reference |

| Ethyl N-(phenylcarbonyl)-N'-[1-cyano-2-(4-methylphenyl)vinyl]carbamimidate + Aniline | 6-Amino-5-cyano-1-(p-tolyl)-4-phenyl-2(1H)-pyrimidinone | Chlorobenzene, 110 °C, 2-4 h | 75 | nih.gov |

| Ethyl N-(phenylcarbonyl)-N'-[1-cyano-2-(phenyl)vinyl]carbamimidate + Aniline | 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | Chlorobenzene, 110 °C, 2-4 h | 75 | nih.gov |

| 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione + Aryl Aldehydes + Urea | Tetrahydropyrimido[4,5-d]pyrimidine-triones | Acetic acid, Microwave | High | rsc.org |

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that contains significant portions of all reactants, are highly efficient for synthesizing complex molecules like pyrimidinone derivatives. The Biginelli reaction and its variations are prominent examples of MCRs used for this purpose.

A widely used MCR for the synthesis of related pyrimidine (B1678525) structures involves the three-component condensation of an aromatic aldehyde, malononitrile, and urea or thiourea. researchgate.netresearchgate.net This reaction can be catalyzed by various agents, including phosphorus pentoxide or simply conducted under thermal conditions. researchgate.net The reaction efficiently constructs the dihydropyrimidine (B8664642) core, which can be subsequently modified. For example, reacting benzaldehyde, malononitrile, and urea produces 6-amino-4-phenyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, a close analogue to the target compound. nih.gov

These MCRs offer significant advantages, including procedural simplicity, high atom economy, and the ability to generate diverse molecular libraries by varying the individual components. The mechanism typically involves the initial condensation of the aldehyde and urea/thiourea, followed by the addition of the active methylene (B1212753) compound (malononitrile) and subsequent cyclization and dehydration.

Table 2: Multi-Component Synthesis of 2(1H)-Pyrimidinone Analogues Data sourced from multiple studies.

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product | Reference |

| Aromatic Aldehyde | Malononitrile | Urea | Potassium Carbonate / Ethanol (B145695) | 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | nih.gov |

| Aromatic Aldehyde | Malononitrile | Thiourea | Phosphorus Pentoxide | 6-Amino-5-cyano-4-phenyl-2-mercaptopyrimidine | researchgate.net |

| 2-Aminothiazole | Barbituric Acid | Aldehydes | Ethanol:Water (1:1) | 5-((2-Aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives | rsc.org |

Modern and Sustainable Synthetic Strategies

In line with the increasing demand for environmentally friendly chemical processes, modern synthetic strategies for pyrimidinone derivatives focus on the principles of green chemistry. These methods aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Performing reactions without a solvent minimizes the environmental impact associated with solvent production, use, and disposal. Several methods for the synthesis of pyrimidinone derivatives have been adapted to solvent-free conditions.

One such technique is the use of ball milling, a mechanochemical method where the mechanical energy from grinding is used to drive the reaction. The synthesis of 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitriles has been successfully achieved using a ball mill without any solvent or catalyst. nih.gov Another approach involves the condensation of reactants in the presence of a solid catalyst like ammonium (B1175870) chloride under solvent-free heating, which provides the desired pyrimidine products in good yields. nih.gov These methods are highly efficient and represent a significant step towards sustainable chemical manufacturing.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efforts have been made to adapt the synthesis of pyrimidinone derivatives to aqueous media.

An effective catalyst-free, multi-component synthesis of 5-substituted pyrimidine-2,4(1H,3H)-dione derivatives has been developed using an aqueous ethanol medium. rsc.org This method benefits from faster reaction times, high product yields, and a simplified purification process that avoids column chromatography. rsc.org The use of water-soluble catalysts has also been explored. For instance, a cobalt-doped iron (III) tartrate complex, which is water-soluble and reusable, has been employed to catalyze the one-pot, three-component synthesis of related heterocyclic systems in water, showcasing a green protocol with high atom economy. researchgate.net

Green Chemistry Principles in Synthesis

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to 2(1H)-Pyrimidinone, 6-amino-5-phenyl- are not extensively documented, the principles of enzyme-catalyzed reactions can be applied to its synthesis. Enzymes such as transaminases, also known as aminotransferases, are particularly relevant for installing the 6-amino group. researchgate.net These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. researchgate.net

The synthesis of chiral amines and amino acids via biocatalytic amination is a well-established field, and this technology presents a promising avenue for the asymmetric synthesis of aminopyrimidinone derivatives. researchgate.net For instance, a keto-precursor of the target molecule could be subjected to a transaminase to stereoselectively introduce the amine functionality. The growing library of available transaminases, including those engineered through directed evolution, expands the potential substrate scope to include complex heterocyclic ketones. researchgate.netnih.gov Researchers have successfully used engineered biocatalysts for the reductive coupling of ketones and amines to produce N-alkylated amino acids, demonstrating the potential for creating diverse functionalized building blocks. nih.gov The use of enzymes like phenylalanine ammonia lyase, which utilizes ammonia directly, also represents a potential biocatalytic strategy. researchgate.net

Microwave-Assisted Synthesis (MAS)

Microwave-assisted synthesis (MAS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, improving yields, and often enabling solvent-free conditions. Several protocols for the synthesis of pyrimidine and pyrimidinone derivatives utilize microwave irradiation. mdpi.comderpharmachemica.com For example, the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, can be significantly accelerated using microwaves, sometimes in the presence of catalysts like magnesium bromide or under solvent-free conditions. derpharmachemica.com

In a relevant example, 2,4,6-triarylpyrimidines have been synthesized in good-to-excellent yields via a one-pot, four-component annulation under microwave irradiation without a solvent. mdpi.com This highlights the efficiency of MAS in constructing the core pyrimidine ring. The synthesis of aminopyrimidine scaffolds through the condensation of chalcones and guanidine (B92328) has also been effectively carried out using microwave heating. This eco-friendly method demonstrates the broad applicability of MAS in generating substituted pyrimidines.

The key advantages of MAS—rapid heating, increased reaction rates, and enhanced yields—make it an attractive method for the multi-step synthesis of complex molecules like 2(1H)-Pyrimidinone, 6-amino-5-phenyl-.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrimidine Analogues This table is a representative example based on findings for related pyrimidine syntheses.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Biginelli Reaction | Several hours | 5-15 minutes | Significant | derpharmachemica.com |

Flow Chemistry Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. These techniques are increasingly being applied to the synthesis of heterocyclic libraries. The synthesis of pyrimidine derivatives has been successfully demonstrated in continuous-flow microreactors. acs.org

A two-step tandem synthesis of sugar-containing pyrimidine derivatives has been achieved using Lipozyme® TL IM as a catalyst in a flow system. acs.org This approach showcases the potential for integrating biocatalysis with flow technology for efficient and sustainable production. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor allows for the optimization of reaction conditions that may be difficult to achieve in a batch reactor. This can lead to higher yields, improved purity, and the ability to safely handle reactive intermediates. For the synthesis of 2(1H)-Pyrimidinone, 6-amino-5-phenyl-, a multi-step sequence could be designed where each step is performed in a dedicated module of a flow reactor, enabling a continuous and automated production process.

Mechanochemical Synthesis

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), is a burgeoning area of green chemistry that often proceeds in the absence of a solvent. This technique has been effectively used for the synthesis of pyrimidine derivatives. acs.orgresearchgate.net The Biginelli reaction, for example, can be conducted using solvent-free grindstone chemistry, highlighting a green approach to pyrimidinone synthesis. nih.gov

A notable study demonstrated a "solvent-less" mechanochemical approach for the one-pot multicomponent synthesis of various pyrimidine derivatives using a modified zinc oxide nanoparticle catalyst in a ball mill. acs.org This method was scalable to the multigram level and featured an easy isolation process and a recyclable catalyst. acs.org Mechanochemical methods are particularly advantageous when dealing with solid starting materials, as they can enable novel multicomponent reactions that are not feasible in solution. researchgate.net This approach avoids the use of bulk solvents, reducing waste and simplifying product purification, making it a highly sustainable strategy for synthesizing compounds like 2(1H)-Pyrimidinone, 6-amino-5-phenyl-.

Catalysis in 2(1H)-Pyrimidinone, 6-amino-5-phenyl- Synthesis

Catalysis is fundamental to the efficient construction of the 2(1H)-Pyrimidinone, 6-amino-5-phenyl- scaffold. Both transition metals and small organic molecules have been employed to catalyze key bond-forming reactions, enabling access to a wide range of analogues with high selectivity and yield.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-C and C-N bond formation. nih.govresearchgate.net The synthesis of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- relies heavily on these methods, particularly for introducing the 5-phenyl and 6-amino substituents.

Palladium (Pd)-Catalyzed Reactions: The Suzuki-Miyaura cross-coupling reaction is a premier method for forming the C5-phenyl bond. This reaction typically involves the coupling of a 5-halopyrimidinone intermediate with a phenylboronic acid derivative in the presence of a palladium catalyst, such as Pd(PPh₃)₄. bohrium.comacs.org These reactions are known for their high functional group tolerance and reliability. bohrium.comnih.gov Researchers have successfully synthesized various 5-aryl pyrimidines using this palladium-catalyzed protocol. bohrium.comacs.org

Copper (Cu)-Catalyzed Reactions: Copper catalysis is crucial for introducing the 6-amino group. Ullmann-type C-N coupling reactions, catalyzed by copper salts, can be used to aminate a 6-halopyrimidinone precursor. researchgate.netnih.govacs.orgnih.gov Recent advancements have led to milder reaction conditions and broader substrate scope. researchgate.net For instance, copper(I)-catalyzed amination using aqueous ammonia has been developed for the efficient synthesis of aminopyridine derivatives, a methodology that could be adapted for aminopyrimidinones. researchgate.net Copper catalysts have also been employed in tandem reactions to construct the pyrimidine ring itself. mdpi.com

Iridium (Ir)-Catalyzed Reactions: Iridium-pincer complexes have been used to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols. acs.orgnih.gov This sustainable approach proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgnih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyrimidine Synthesis

| Catalyst System | Reaction Type | Key Bond Formed | Substrates | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ / K₃PO₄ | Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | 5-bromopyrimidine, Arylboronic acids | bohrium.com |

| CuI / Ligand | Ullmann Amination | C-N (Aryl-Amine) | Aryl halides, Amines | nih.govacs.org |

| [Ir]-Pincer Complex | Multicomponent Synthesis | C-C and C-N | Amidines, Alcohols | acs.orgnih.gov |

Organocatalytic Systems

Asymmetric organocatalysis, which uses small, chiral organic molecules as catalysts, has become a third pillar of catalysis alongside biocatalysis and transition metal catalysis. nih.govbeilstein-journals.org This approach offers a powerful strategy for the enantioselective synthesis of complex molecules. For pyrimidinone synthesis, organocatalysts can be employed in key cyclization or functionalization steps.

Pyrrolidine-based organocatalysts, such as those derived from proline, have proven highly effective in a variety of transformations, including Michael additions and aldol (B89426) reactions, which can be used to construct heterocyclic rings. nih.govbeilstein-journals.orgnih.gov For example, prolinamide-based organocatalysts have been successfully applied in the enantioselective Biginelli reaction to produce chiral dihydropyrimidinones. nih.gov The mechanism often involves the formation of a transient enamine or iminium ion intermediate from the reaction of the catalyst with a carbonyl substrate. The chiral environment of the catalyst then directs the subsequent bond-forming step, inducing stereoselectivity. youtube.com

While a specific organocatalytic synthesis for 2(1H)-Pyrimidinone, 6-amino-5-phenyl- is not prominently reported, the principles are readily applicable. A chiral organocatalyst could be used in a multicomponent reaction involving a phenyl-containing building block to establish the stereochemistry of the pyrimidinone core or its substituents in an enantioselective manner.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2(1H)-Pyrimidinone, 6-amino-5-phenyl- |

| Phenylboronic acid |

| 5-bromopyrimidinone |

| Guanidine |

Heterogeneous Catalysis and Nanocatalysts

The use of heterogeneous catalysts and nanocatalysts in organic synthesis offers substantial advantages, such as high efficiency, ease of separation, and the potential for recycling, aligning with the principles of green chemistry. nih.govmdpi.com In the synthesis of pyrimidinone and related heterocyclic scaffolds, these catalysts have proven to be highly effective.

Several multicomponent reactions (MCRs) for synthesizing pyrimidine derivatives benefit from nanocatalysts. nih.gov For instance, magnetic nanocatalysts are of particular interest because they can be easily recovered from the reaction mixture using an external magnet. nih.govcapes.gov.br This simplifies the purification process and allows for the catalyst to be reused for multiple cycles with consistent activity. nih.govcapes.gov.br Materials such as nano Fe3O4 particles have been successfully employed as catalysts in the solvent-free, one-pot, three-component synthesis of pyrimidine-5-carbonitrile derivatives. growingscience.com

Metal-organic frameworks (MOFs) have also emerged as versatile catalysts. A Co(BDC-NH2) MOF, post-synthetically modified with triazine and pyrimidine functional groups, demonstrated significantly enhanced catalytic performance in the synthesis of triazoles. nih.gov This dual-functionality, combining Lewis acidic sites with Brønsted basic sites, highlights the potential for designing highly active and recyclable catalysts for complex organic reactions, which could be applicable to pyrimidinone synthesis. nih.gov

Solid base catalysts are also prominent in pyrimidinone synthesis. High-surface-area magnesium oxide (MgO) has been shown to effectively catalyze the three-component reaction of aldehydes, amidine systems, and active methylene compounds to form pyrimidinone derivatives. tandfonline.com The advantages of this method include high conversions, short reaction times, and the use of an inexpensive and readily available catalyst. tandfonline.com

The table below summarizes various heterogeneous and nanocatalysts used in the synthesis of pyrimidine and pyrimidinone analogues.

| Catalyst Type | Specific Catalyst Example | Application | Key Advantages |

| Magnetic Nanoparticle | Nano Fe3O4 particles | One-pot, three-component synthesis of pyrimidine derivatives growingscience.com | Easy separation with a magnet, reusable, solvent-free conditions nih.govcapes.gov.brgrowingscience.com |

| Metal-Organic Framework (MOF) | Co(BDC-NH2)-TA-PY | Synthesis of triazoles; applicable to related heterocycles nih.gov | High catalytic activity, recyclability, dual Lewis acid/Brønsted base sites nih.gov |

| Heterogeneous Base | High-surface-area MgO | Three-component synthesis of pyrimidinone derivatives tandfonline.com | Inexpensive, readily available, high conversion rates, short reaction times tandfonline.com |

| Hybrid Nanoparticle | Fe3O4-@poly(vinyl alcohol) | One-pot synthesis of pyrano[2,3-d]-pyrimidinedione nih.gov | Eco-friendly, reusable up to four times without significant loss of activity nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules is of paramount importance in pharmaceutical chemistry, as different enantiomers of a compound can exhibit vastly different biological activities. slideshare.net Asymmetric synthesis aims to produce a chiral product with a preference for one stereoisomer. slideshare.netslideshare.net For pyrimidinone derivatives, which may possess stereogenic centers, developing stereoselective and asymmetric synthetic routes is a key research objective.

Asymmetric synthesis can be achieved using several strategies, including the use of a chiral substrate, a chiral auxiliary, a chiral reagent, or a chiral catalyst. slideshare.netyoutube.com Chiral auxiliaries are chiral compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired chiral center is created, the auxiliary is removed. youtube.com

In the context of pyrimidinone-related structures, asymmetric Biginelli synthesis has been developed to access optically active dihydropyrimidinone compounds. mdpi.com These methods often employ chiral catalysts or reagents to control the facial selectivity of the key bond-forming steps. While specific examples for 2(1H)-Pyrimidinone, 6-amino-5-phenyl- are not extensively documented, the principles are broadly applicable. For instance, enantiomerically pure β-amino acids have been synthesized from pyrimidinone derivatives, demonstrating the utility of the pyrimidinone scaffold in asymmetric transformations. asianpubs.orgasianpubs.org

The development of chiral catalysts, such as optically active boranes or squaramide derivatives derived from cinchona alkaloids, has enabled asymmetric hydrogenations, aldol reactions, and cycloadditions that can lead to chiral heterocyclic products. youtube.comnih.gov These catalytic systems create a chiral environment around the reactants, lowering the energy of the transition state that leads to one enantiomer over the other. slideshare.net

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. For the synthesis of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- and its analogues, mechanistic studies focus on identifying key intermediates and determining the kinetics of the formation reactions.

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of the reaction order and the influence of catalyst and reactant concentrations. While specific kinetic data for the formation of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- is scarce, studies on related pyrimidinone systems offer valuable insights.

For example, kinetic analysis of the reaction of 2(1H)-pyrimidinone with bromine revealed that the reaction proceeds through its covalent hydrate. acs.org Such studies help to understand the reactivity of the pyrimidinone core. In multicomponent reactions like the Biginelli reaction, kinetic investigations can help elucidate the rate-determining step and clarify the catalytic cycle. mdpi.com Furthermore, kinetic studies on organo-nanocatalyzed syntheses under ultrasonic conditions have been performed, providing a framework for analyzing the efficiency of advanced catalytic systems. nih.gov

Identifying reaction intermediates is key to confirming a proposed reaction mechanism. For the synthesis of pyrimidinones (B12756618), which are often formed through multicomponent condensation reactions, several mechanistic pathways and intermediates have been proposed.

One common route to dihydropyrimidinones is the Biginelli reaction, for which three plausible mechanisms are generally accepted, proceeding through the formation of an imine intermediate , an enamine intermediate , or a Knoevenagel intermediate . mdpi.com

In the MgO-catalyzed synthesis of pyrimidinone derivatives, the proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound (like ethyl cyanoacetate) to form an alkene intermediate. tandfonline.com This is facilitated by the basic sites of the MgO catalyst. The alkene intermediate then undergoes a Michael addition with an amidine, followed by cyclization and tautomerization to yield the final pyrimidinone product. tandfonline.com

The synthesis of certain pyrimido[1,6-a]pyrimidines is proposed to occur via nucleophilic substitution to form an initial pyrimidine ring intermediate. nih.gov This intermediate then reacts further and undergoes successive cyclization to afford the final fused heterocyclic system. nih.gov Spectroscopic techniques (NMR, Mass Spectrometry) and computational calculations are often employed to detect and characterize these transient species.

Chemical Transformations and Derivatization Strategies of the 2 1h Pyrimidinone, 6 Amino 5 Phenyl Core

Functionalization of the Pyrimidinone Nitrogen Atoms

The pyrimidinone ring contains two nitrogen atoms, N1 and N3, which are potential sites for functionalization, most commonly through alkylation or arylation. The regioselectivity of these reactions is often influenced by the reaction conditions and the nature of the substituents.

In related 6-amino-5-cyano-4-phenyl-2(1H)-pyrimidinone systems, the N1 position is readily functionalized by reaction with various primary aromatic amines. For instance, the reaction of ethyl 2,2-dicyanovinylcarbamate derivatives with primary aromatic amines in refluxing chlorobenzene (B131634) yields N1-aryl substituted pyrimidinones (B12756618) in good yields (55-76%). nih.gov This method allows for the introduction of a diverse range of aryl groups at the N1 position, including phenyl, naphthalenyl, and substituted phenyl rings bearing functional groups like ethynyl or methoxy moieties. nih.gov

While N1-alkylation is common, selective O-alkylation at the exocyclic oxygen can also be achieved under specific conditions, although it often competes with N-alkylation. Studies on other pyrimidinone systems have shown that the choice of alkylating agent, solvent, and base can direct the reaction towards either N- or O-alkylation. For example, using specific heterocyclic alkylating agents has been shown to favor O-alkylation selectively. nih.govacs.org The interplay between N1, N3, and O-alkylation represents a key challenge in the selective functionalization of the pyrimidinone core. researchgate.net

Table 1: Examples of N1-Substituted 6-amino-5-cyano-4-phenyl-2(1H)-pyrimidinone Derivatives nih.gov Note: These examples illustrate N1 functionalization on a closely related isomer of the target compound.

| N1-Substituent | Resulting Compound Name | Yield (%) |

|---|---|---|

| Phenyl | 6-Amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone | 75 |

| 3,4,5-Trimethoxyphenyl | 6-Amino-5-cyano-4-phenyl-1-(3,4,5-trimethoxyphenyl)-2(1H)-pyrimidinone | 71 |

| 3-Ethynylphenyl | 6-Amino-5-cyano-1-(3-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | 62 |

| Naphthalen-1-yl | 6-Amino-5-cyano-4-(4-methylphenyl)-1-(naphthalen-1-yl)-2(1H)-pyrimidinone | 67 |

Modifications and Substitutions on the Phenyl Moiety

The 5-phenyl group is amenable to standard electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can further modulate the compound's properties. masterorganicchemistry.com The existing amino and pyrimidinone groups act as directing groups, influencing the position of substitution (ortho, meta, para). Common modifications include:

Nitration: Introduction of a nitro group (–NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., –Cl, –Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Addition of a sulfonic acid group (–SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, although these reactions can be challenging due to potential side reactions with the heterocyclic core.

Furthermore, if the phenyl ring is introduced with pre-existing functional groups, these can be used for further derivatization. For example, a methoxy-substituted phenyl ring can be demethylated to a phenol, which can then undergo O-alkylation or esterification. Similarly, a nitro group can be reduced to an amine, providing a new site for amidation or diazotization reactions.

Reactions at the 6-Amino Group

The exocyclic 6-amino group is a key nucleophilic center, participating in a variety of chemical transformations. Its reactivity is fundamental to the construction of more complex heterocyclic systems.

Acylation and Sulfonylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form amides, or sulfonated with sulfonyl chlorides to yield sulfonamides.

Condensation Reactions: It can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines). These intermediates are often not isolated but are key in multicomponent reactions for building fused ring systems. erciyes.edu.tr

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, for instance, by displacing leaving groups on other heterocyclic rings.

The nucleophilicity of the 6-amino group is critical for the annulation strategies discussed in the following section, where it often initiates the cyclization cascade. researchgate.netrsc.org

Annulation Reactions for Fused Heterocyclic Systems

The 6-amino-5-phenyl-2(1H)-pyrimidinone core is an excellent precursor for the synthesis of fused polycyclic systems, particularly pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.gov These annulation reactions typically involve the reaction of the 6-amino group and the adjacent C5 position with a three-carbon synthon.

A common strategy involves the reaction of 6-aminopyrimidines (such as 6-aminouracils) with α,β-unsaturated carbonyl compounds, cyano olefins, or propargylic alcohols. researchgate.netrsc.org For example, reacting 6-aminouracils with enaminones and cyano olefins leads to the formation of pyrido[2,3-d]pyrimidines in good yields. rsc.org The reaction proceeds via a cascade mechanism, often initiated by a Michael addition of the amino group, followed by intramolecular cyclization and dehydration/aromatization to yield the fused bicyclic system. The versatility of this approach allows for the synthesis of a wide range of substituted pyrido[2,3-d]pyrimidines by varying the reaction partners. orgchemres.orgrsc.org

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in the 6-amino-5-phenyl-2(1H)-pyrimidinone structure makes selective transformations a significant synthetic challenge.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, during alkylation, conditions must be optimized to favor reaction at a specific nitrogen atom (N1 or N3) or the exocyclic oxygen, avoiding reaction at the 6-amino group. nih.gov

Regioselectivity: This is crucial when multiple similar sites are available for reaction. A key example is the alkylation of the pyrimidinone ring, where mixtures of N1- and N3-alkylated products are often formed. acs.org Directing substitution to a specific position on the phenyl ring is another example of regiocontrol. Highly regioselective protocols, such as directed lithiation followed by reaction with an electrophile, have been developed for related pyrimidinone systems to achieve substitution at specific positions. nih.gov

Stereoselectivity: While the core itself is achiral, the introduction of substituents can create stereocenters. Stereoselective transformations become important when chiral derivatives are desired, often requiring the use of chiral catalysts or reagents.

Click Chemistry and Bioorthogonal Derivatization for Conjugates

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and efficient method for creating complex molecules and bioconjugates. medscidiscovery.comresearchgate.netnih.gov This strategy can be applied to the 6-amino-5-phenyl-2(1H)-pyrimidinone core by introducing either an azide or an alkyne functionality.

A well-established method involves synthesizing a pyrimidinone derivative bearing an ethynylphenyl group, typically at the N1 position. nih.gov This alkyne-functionalized pyrimidinone can then react with a variety of organic azides in the presence of a copper(I) catalyst (often generated in situ from CuSO4 and a reducing agent like sodium ascorbate) to form a stable 1,2,3-triazole linkage. nih.gov This reaction is highly specific, proceeds under mild, often aqueous conditions, and gives high yields, making it ideal for late-stage functionalization and the creation of hybrid molecules. pcbiochemres.comnih.gov

Table 2: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry nih.gov Note: These examples are based on the reaction of 6-amino-5-cyano-1-(ethynylphenyl)-4-substituted-2(1H)-pyrimidinones with azides.

| Alkyne Precursor (Pyrimidinone) | Azide Partner | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 6-Amino-5-cyano-1-(3-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | Benzylazide | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 80 |

| 6-Amino-5-cyano-1-(4-ethynylphenyl)-4-phenyl-2(1H)-pyrimidinone | Benzylazide | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 82 |

| 6-Amino-5-cyano-1-(3-ethynylphenyl)-4-(p-tolyl)-2(1H)-pyrimidinone | Adamantylazide | CuSO₄·5H₂O, Na-ascorbate, THF/t-BuOH/H₂O, rt | 78 |

Structure-Reactivity Correlations in Chemical Modifications

The outcome of chemical modifications on the pyrimidinone core is heavily dependent on the electronic and steric properties of its substituents. Understanding these structure-reactivity relationships is essential for designing efficient synthetic routes. nih.gov

Electronic Effects: The electron-donating nature of the 6-amino group increases the electron density of the pyrimidine (B1678525) ring, making it more susceptible to electrophilic attack at the C5 position, which facilitates annulation reactions. Conversely, electron-withdrawing groups on the 5-phenyl ring can decrease the nucleophilicity of the entire system, potentially slowing down reactions at the amino group or the pyrimidinone nitrogens.

Steric Effects: Bulky substituents at positions adjacent to a reactive site can hinder the approach of reagents. For example, a large group at the N1 position could influence the regioselectivity of further substitutions on the pyrimidine ring or affect the conformation of the 5-phenyl group.

Substituent Influence on Fused Systems: In the synthesis of fused systems like pyrido[2,3-d]pyrimidines, the nature of the substituents on both the pyrimidinone precursor and the reaction partner can influence reaction rates and yields. Studies on related 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have shown that varying substituents on the phenyl rings significantly impacts biological activity, demonstrating how small structural changes translate to different functional outcomes. nih.govacs.org

Advanced Spectroscopic and Crystallographic Characterization of 2 1h Pyrimidinone, 6 Amino 5 Phenyl and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- and its analogues. It provides detailed information about the atomic connectivity and spatial arrangement of atoms within the molecule.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and quantifying polymorphs. researchgate.netnih.govjeol.com Since crystal polymorphs can exhibit different physical properties, their characterization is crucial. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, ssNMR spectra can clearly differentiate between them. jeol.com

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to acquire high-resolution ¹³C spectra of solid samples. nih.gov The distinct chemical shifts observed in the ssNMR spectra of different polymorphs arise from variations in the local electronic environment of the nuclei due to different crystal packing arrangements and intermolecular interactions. researchgate.net ssNMR can also be used to study non-stoichiometric hydrates and analyze low-dose active ingredients within a formulated drug product without interference from excipients. bruker.com

Dynamic NMR for Conformational and Tautomeric Studies

The 2(1H)-pyrimidinone scaffold can exist in different tautomeric forms, primarily the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. chemicalbook.com Dynamic NMR (DNMR) spectroscopy is employed to study these exchange processes. By analyzing spectra at variable temperatures, it is possible to determine the thermodynamic and kinetic parameters of conformational changes or tautomeric equilibria. researchgate.net

For instance, in related heterocyclic systems, the presence of specific tautomers in solution has been confirmed by comparing ¹³C NMR chemical shifts with those of model compounds where the tautomerism is blocked (e.g., by N-methylation). researchgate.net In the case of 2(1H)-Pyrimidinone, 6-amino-5-phenyl-, DNMR could be used to investigate the equilibrium between the amino and imino tautomers of the 6-amino group and the keto-enol tautomerism of the pyrimidinone ring itself. researchgate.net The rate of rotation around the C5-phenyl bond could also be studied, providing insight into the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically within 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govdrug-dev.com

For 2(1H)-Pyrimidinone, 6-amino-5-phenyl-, HRMS would confirm its molecular formula (C₁₀H₉N₃O). The primary analytical value of HRMS in this context, often coupled with tandem mass spectrometry (MS/MS), is the elucidation of fragmentation pathways. youtube.com By inducing fragmentation of the protonated molecular ion and analyzing the masses of the resulting daughter ions, the core structure and the nature of its substituents can be confirmed.

Studies on the electron ionization (EI) induced fragmentation of the parent 2-pyrimidinone molecule reveal characteristic pathways. cdnsciencepub.comcdnsciencepub.com A principal fragmentation involves the loss of a hydrogen atom, followed by the elimination of carbon monoxide (CO). cdnsciencepub.com For substituted analogues, fragmentation is often dominated by eliminations from the side chains.

Table 2: Plausible Fragmentation Pathways for Phenyl-Substituted Pyrimidinones (B12756618) cdnsciencepub.comcdnsciencepub.comrsc.org

| Precursor Ion | Process | Fragment Ion | Description |

|---|---|---|---|

| [M+H]⁺ | Loss of CO | [M+H - CO]⁺ | Characteristic loss from the pyrimidinone ring. |

| [M+H]⁺ | Loss of HNCO | [M+H - HNCO]⁺ | Cleavage of the pyrimidinone ring. |

| [M+H]⁺ | Loss of C₆H₅• (phenyl radical) | [M+H - C₆H₅]⁺ | Cleavage of the C5-phenyl bond. |

| [M+H]⁺ | Loss of NH₃ | [M+H - NH₃]⁺ | Loss from the 6-amino group. |

| Phenyl-containing fragments | Ring opening/fragmentation | [C₄H₃]⁺, [C₂H₂] | Subsequent fragmentation of the phenyl cation. rsc.org |

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state at atomic resolution. This technique is crucial for understanding molecular conformation, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing).

Elucidation of Molecular Conformation and Crystal Packing

Crystal packing is dictated by intermolecular interactions. Hydrogen bonding is typically a dominant force in stabilizing the crystal structures of such compounds. journal-vniispk.ru The amino group and the N-H and C=O moieties of the pyrimidinone ring are prime candidates for acting as hydrogen bond donors and acceptors. SCXRD analysis of analogues has shown extensive networks of N–H···N and N–H···O hydrogen bonds, which link molecules into dimers, chains, or more complex three-dimensional architectures. journal-vniispk.runih.gov These interactions are fundamental to the stability and physical properties of the crystalline solid.

Table 3: Representative Crystallographic Data for an Analogue, 6-Phenyl-4-(p-tolyl)pyridin-2(1H)-one journal-vniispk.ru

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8346 |

| b (Å) | 13.4413 |

| c (Å) | 17.7626 |

| β (°) | 99.479 |

| Z (Molecules per unit cell) | 8 |

| Key Interactions | Strong N–H···O and C–H···O hydrogen bonds |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of 6-amino-5-phenyl-2(1H)-pyrimidinone and its analogues in the solid state is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. These interactions dictate the molecular self-assembly and crystal packing. rsc.org

Hydrogen bonds are a predominant feature, arising from the hydrogen bond donors (amino group N-H, pyrimidinone N-H) and acceptors (carbonyl oxygen, ring nitrogens) present in the molecular structure. In the crystal structures of related pyrimidine (B1678525) derivatives, molecules are often linked by pairwise N—H⋯N or N—H⋯O hydrogen bonds, which can generate distinct motifs like centrosymmetric dimers. nih.govresearchgate.net For instance, in one analogue, pairwise N—H⋯N hydrogen bonds create dimers featuring R²₂(12) motifs. nih.gov In other cases, N—H⋯O hydrogen bonds are the primary interaction, forming chains or sheets. nih.govnih.gov The strength and geometry of these hydrogen bonds are sensitive to the substituents on the pyrimidine and phenyl rings. researchgate.net

Table 1: Common Intermolecular Interactions in 6-amino-5-phenyl-2(1H)-pyrimidinone Analogues

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Motif/Result |

|---|---|---|---|

| Hydrogen Bond | Amino N-H | Carbonyl C=O | Dimer or chain formation nih.govnih.gov |

| Hydrogen Bond | Ring N-H | Ring N | Centrosymmetric dimers nih.gov |

| Hydrogen Bond | Amino N-H | Ring N | Chain or layer formation nih.gov |

| π-π Stacking | Phenyl Ring | Pyrimidine Ring | Stabilization of 3D structure nih.gov |

This table is generated based on findings from related molecular structures.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can exhibit distinct physical properties. While specific polymorphism studies on 2(1H)-Pyrimidinone, 6-amino-5-phenyl- are not widely reported, the potential for its existence is high due to the molecule's conformational flexibility and its capacity for forming various hydrogen-bonding patterns. The planarity of the pyrimidine ring can be distorted by substituents, and the phenyl ring can adopt different dihedral angles relative to the pyrimidine core, leading to different packing arrangements. researchgate.netnih.gov

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. rsc.org Given the strong hydrogen bonding capabilities of the 6-amino-2(1H)-pyrimidinone scaffold, it is a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary hydrogen bond donors or acceptors. Studies on analogous amide systems demonstrate that strong N-H···O=C hydrogen bonds are often the primary driving force for the formation of co-crystals. rsc.org Molecular electrostatic potential (MEP) plots can help understand the complementarity between the pyrimidinone and potential co-formers, guiding the design of new molecular solids. rsc.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular structure of 6-amino-5-phenyl-2(1H)-pyrimidinone. By analyzing the vibrational modes of the molecule, one can identify specific bonds and assess their chemical environment. nih.gov

Functional Group Identification and Band Assignment

The FTIR and Raman spectra of 6-amino-5-phenyl-2(1H)-pyrimidinone and its analogues exhibit characteristic bands corresponding to their constituent functional groups. The high-frequency region of the IR spectrum is typically dominated by N-H stretching vibrations from the amino group and the pyrimidinone ring.

N-H Stretching: The amino group (NH₂) typically shows a pair of stretching bands in the range of 3450-3310 cm⁻¹. nih.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the pyrimidinone ring is observed in the region of 1686-1665 cm⁻¹. nih.govresearchgate.net

C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds within the pyrimidine and phenyl rings appear in the 1625-1545 cm⁻¹ range. nih.govscialert.net

C-N Stretching: The C-N stretching mode is typically found in the 1150-1130 cm⁻¹ region. scialert.net

Ring Breathing Modes: The characteristic breathing mode of the five-membered pyrrolidine (B122466) ring in an analogue appears around 902-946 cm⁻¹, indicating that similar modes would be expected for the pyrimidinone ring. scialert.net

Table 2: Selected Vibrational Band Assignments for 6-amino-2(1H)-pyrimidinone Analogues

| Wavenumber (cm⁻¹) | Assignment | Compound Type | Reference |

|---|---|---|---|

| 3450-3310 | NH₂ Stretching | 6-amino-5-cyano-pyrimidinone | nih.gov |

| 3290 | NH₂ Stretching | 6-amino-5-nitro-pyrimidinone | researchgate.net |

| 1686-1665 | C=O Stretching | 6-amino-5-cyano-pyrimidinone | nih.gov |

| 1684 | C=O Stretching | 6-amino-5-nitro-pyrimidinone | researchgate.net |

| 1625-1616 | C=N Stretching | 6-amino-5-cyano-pyrimidinone | nih.gov |

| 1603, 1545 | C=C Stretching (Aromatic) | Indenoquinoxaline derivative | scialert.net |

| 1595 | NO₂ Stretching | 6-amino-5-nitro-pyrimidinone | researchgate.net |

This table compiles data from various analogues to provide a representative overview.

Conformational Analysis and Solid-State Forms

Vibrational spectroscopy is also sensitive to the conformation of the molecule and its solid-state form. The precise positions and shapes of vibrational bands can shift depending on the molecular packing and intermolecular interactions (e.g., hydrogen bonding) in the crystal. researchgate.net For instance, the C=O stretching frequency is particularly sensitive to hydrogen bonding; stronger hydrogen bonds to the carbonyl oxygen typically cause a shift to lower wavenumbers.

Crystallographic studies of analogues show that the pyrimidine ring can adopt various conformations, from nearly planar to envelope or boat-like shapes, depending on the substitution pattern. nih.govnih.gov The pendant phenyl ring also has rotational freedom, and its dihedral angle with respect to the pyrimidine ring is a key conformational parameter. researchgate.net These different conformations constitute distinct solid-state forms which, in principle, can be distinguished by subtle but measurable differences in their FTIR and Raman spectra.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, probes the electronic structure and excited states of molecules. These methods are used to investigate the electronic transitions within the π-conjugated system of 6-amino-5-phenyl-2(1H)-pyrimidinone and its derivatives.

Investigation of Electronic Transitions

The UV-Vis absorption spectrum of 6-amino-5-phenyl-2(1H)-pyrimidinone analogues in solution, such as methanol, typically displays intense absorption bands in the UV region. For example, 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone shows absorption maxima (λ_max) at approximately 248 nm and 318 nm. nih.gov

These absorption bands are generally assigned to π → π* transitions within the extended aromatic system. nih.gov In more complex derivatives, these bands can be characterized as a mixture of local excited (LE) states, localized on specific fragments like the phenyl or pyrimidine rings, and intramolecular charge transfer (ICT) states. nih.gov An ICT transition involves the transfer of electron density from an electron-donating part of the molecule (like the amino and phenyl groups) to an electron-accepting part (the pyrimidinone core). The energy of these transitions, and thus the position of the λ_max, is sensitive to both the substituents on the molecule and the polarity of the solvent. nih.govnih.gov The addition of electron-donating groups often leads to a bathochromic (red) shift in the absorption and emission spectra. nih.gov

Fluorescence spectroscopy provides further insight into the excited states. Following absorption of light, the molecule can relax to the ground state by emitting a photon. The emission spectra of pyrimidine derivatives can be highly dependent on the nature of the substituent at the 7-position of related pyrazolo[1,5-a]pyrimidines. nih.gov The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important parameters that characterize the photophysical behavior of these compounds.

Table 3: UV-Vis Absorption Maxima for Selected 6-amino-2(1H)-pyrimidinone Analogues in Methanol

| Compound | Substituents | λ_max (nm) (ε, L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|

| 3a | 1,4-diphenyl, 5-cyano | 248 (32,400), 318 (11,232) | nih.gov |

| 3c | 1-(3,4,5-trimethoxyphenyl), 4-phenyl, 5-cyano | 250 (52,920) | nih.gov |

| 3h | 1-(naphthalen-1-yl), 4-(4-methylphenyl), 5-cyano | 251 (26,928), 318 (12,672) | nih.gov |

| 3i | 1-(3,4,5-trimethoxyphenyl), 4-(4-methylphenyl), 5-cyano | 250 (52,920) | nih.gov |

Photophysical Properties and Quantum Yield Determinations

The photophysical behavior of 6-amino-5-phenyl-2(1H)-pyrimidinone and its analogues is fundamentally governed by the interplay of their electronic structure, substituents, and environment. These compounds typically exhibit fluorescence, a property that is highly sensitive to their molecular architecture. The core pyrimidinone ring, substituted with an amino group and a phenyl ring, creates a donor-π-acceptor (D-π-A) system that is crucial for its fluorescent characteristics.

Upon absorption of light, the molecule is promoted to an excited state. The efficiency of the subsequent fluorescence emission is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The quantum yield of these pyrimidinone derivatives can vary significantly based on their specific structure. For instance, studies on pyrimidine (6-4) pyrimidone photoadducts, which share structural similarities, have revealed quantum yields (ΦF) that are highly dependent on the molecular assembly. The monomeric adduct, 6-4'-(5'-methylpyrimidin-2'-one) thymine (B56734) (TT), shows a fluorescence quantum yield of 0.21. nsf.gov However, when incorporated into a dinucleoside monophosphate structure (TpT), the quantum yield drops significantly to 0.03, suggesting that molecular rigidity and intermolecular interactions play a major role in dictating the non-radiative decay pathways. nsf.gov

In related heterocyclic systems, such as substituted aminopyridines, quantum yields can be quite high, with some derivatives reaching values over 0.40. nsf.gov A reinvestigation of 2-aminopyridine, a basic structural fragment, determined its quantum yield to be approximately 64.3% in 1M H2SO4. nih.gov The substitution pattern on the aromatic rings is a key determinant for tuning the quantum efficiency. Strategic placement of electron-donating or electron-withdrawing groups can modulate the energy of the excited state and influence the balance between radiative (fluorescence) and non-radiative decay processes, leading to quantum yields that can range from nearly zero to almost 100% in highly optimized systems. qcri.or.jp

Table 1: Representative Fluorescence Quantum Yields (ΦF) of Pyrimidinone Analogues and Related Structures

| Compound/Derivative | Quantum Yield (ΦF) | Conditions/Notes | Source(s) |

|---|---|---|---|

| 6-4'-(5'-methylpyrimidin-2'-one) thymine (TT) | 0.21 | In solution | nsf.gov |

| Thymidylyl-(3'-->5')-thymidine (6-4) photoadduct (TpT) | 0.03 | Dinucleoside monophosphate | nsf.gov |

| 2-Aminopyridine | 0.643 | In 1M H2SO4 | nih.gov |

Solvent Effects on Spectral Characteristics

The absorption and emission spectra of 6-amino-5-phenyl-2(1H)-pyrimidinone analogues are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. The D-π-A nature of these compounds often leads to a more polar excited state compared to the ground state due to an intramolecular charge transfer (ICT) process. nih.govnih.gov

In a typical scenario, as the polarity of the solvent increases, the more polar excited state is stabilized to a greater extent than the ground state. This differential stabilization results in a decrease in the energy gap between the excited and ground states, causing a bathochromic (red) shift in the fluorescence emission spectrum. nih.gov For example, a study on 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile, a related pyrimidine derivative, demonstrated a characteristic red shift in its emission wavelength (λem) as solvent polarity increased. nih.gov This effect is particularly pronounced in binary aqueous solutions, where the pyrimidine derivative can act as a sensitive probe for water composition due to specific hydrogen bonding interactions and general solvent effects. nih.gov

The interaction with protic solvents, like alcohols and water, can be particularly complex, involving both general polarity effects and specific hydrogen-bond donating or accepting interactions. mdpi.com These interactions can influence the geometry of the molecule in its excited state and open or close specific non-radiative decay channels, affecting both the position of the emission maximum and the fluorescence quantum yield. nih.govmdpi.com The relationship between the spectral shift and solvent parameters can be analyzed using models like the Lippert-Mataga or Kamlet-Taft equations to quantify the contributions of solvent polarity/polarizability and hydrogen bonding capabilities.

Table 2: Example of Solvent-Dependent Spectral Shifts (Solvatochromism) for a Related Aminopyrimidine Analogue

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Source(s) |

|---|---|---|---|---|---|

| Dioxane | 2.2 | 350 | 450 | 7184 | nih.gov |

| Chloroform | 4.8 | 352 | 465 | 7712 | nih.gov |

| Ethyl Acetate | 6.0 | 351 | 475 | 8380 | nih.gov |

| Acetonitrile (B52724) | 37.5 | 355 | 510 | 9680 | nih.gov |

| Methanol | 32.7 | 354 | 515 | 9880 | nih.gov |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

When a chiral center is introduced into the 6-amino-5-phenyl-2(1H)-pyrimidinone scaffold, for instance by attaching a chiral substituent or by forming a chiral nucleoside analogue, the resulting molecules become optically active. Circular Dichroism (CD) spectroscopy is an essential technique for characterizing these chiral derivatives. mdpi.com CD measures the differential absorption of left- and right-handed circularly polarized light, providing unique information about the three-dimensional structure and absolute configuration of chiral molecules. mdpi.comresearchgate.net

The CD spectrum of a chiral pyrimidinone derivative is highly sensitive to its molecular conformation. nih.gov The observed signals, known as Cotton effects (CEs), are directly related to the electronic transitions of the chromophores—in this case, the substituted pyrimidinone system—within the asymmetric molecular environment. researchgate.net For flexible molecules, the final CD spectrum is a population-weighted average of the spectra of all existing conformers in solution. researchgate.netnih.gov Therefore, comparing experimentally measured CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) is a powerful method for assigning the absolute configuration (R/S) of a chiral center. nih.gov

In pyrimidine nucleoside analogues, CD spectroscopy is widely used to study the syn-anti conformational equilibrium around the glycosidic bond. The sign and intensity of the Cotton effects in the CD spectrum can provide definitive information about the preferred orientation of the pyrimidinone base relative to the sugar moiety. nih.gov For example, a chiral drug, Avapritinib, which contains a substituted pyrimidinyl group, shows that conformational flexibility can lead to opposing CEs from different conformers, which complicates spectral interpretation but ultimately provides deep structural insight. researchgate.net

Table 3: Representative Chiroptical Data for Chiral Pyrimidine Analogues

| Compound Class/Example | Technique | Observed Phenomenon | Structural Information Gained | Source(s) |

|---|---|---|---|---|

| Chiral Pyrrolo[2,3-d]pyrimidines | Radioligand Binding | High stereoselectivity (up to 96-fold) in receptor affinity | Differentiation of R and S enantiomer activity | |

| Avapritinib (contains pyrimidinyl) | ECD Spectroscopy & DFT | Correlation of experimental and calculated spectra | Definitive assignment of absolute configuration | researchgate.net |

| Flexible Bicyclononane-diones | VCD Spectroscopy & DFT | Strong, sharp bisignate VCD signals | Elucidation of conformational mobility and interactions | nih.gov |

Advanced Spectroscopic Probes for Molecular Interactions in Research

The inherent fluorescence of 6-amino-5-phenyl-2(1H)-pyrimidinone analogues makes them excellent candidates for development as advanced spectroscopic probes for studying molecular interactions. The principle behind their use as probes is that their photophysical properties—such as fluorescence intensity, emission wavelength, and lifetime—change in a measurable way upon binding to a target molecule or in response to a change in their microenvironment.

Derivatives can be designed as "turn-on" or "turn-off" probes. For example, a pyrene-labeled m7GTP nucleotide analogue acts as a sensitive "turn-on" probe for cap-recognizing proteins; its fluorescence is quenched in solution but shows up to an eightfold enhancement upon binding to the eukaryotic translation initiation factor 4E (eIF4E). nih.gov This fluorescence enhancement occurs because the binding event restricts the probe's rotational freedom, reducing non-radiative decay and allowing for sensitive detection of the binding event. nih.gov Similarly, aminonaphthalenesulfonic acid derivatives have long been used as fluorescent probes to study binding interactions with proteins like serum albumin, where significant fluorescence enhancement is observed upon binding. mdpi.com

Aminopyrimidine scaffolds can also be engineered into ratiometric probes, which offer a more robust signaling mechanism by exhibiting a shift in the emission wavelength upon analyte binding. A probe based on a 6-amino-2,2′-bipyridine scaffold (structurally related to aminopyrimidines) was developed for detecting Zn2+ ions. Upon binding Zn2+, the probe's emission peak at 438 nm decreased while a new peak at 465 nm appeared, allowing for the precise quantification of the ion concentration, independent of probe concentration. Such probes are invaluable for visualizing the distribution and dynamics of ions and biomolecules within living cells.

Table 4: Application of Aminopyrimidine Analogues and Related Compounds as Spectroscopic Probes

| Probe Type | Target Analyte/System | Observed Spectral Change | Application/Information Obtained | Source(s) |

|---|---|---|---|---|

| 6-Amino-2,2′-bipyridine derivative | Zn2+ ions | Ratiometric: Decrease at 438 nm, increase at 465 nm | High-affinity (Kd = 0.77 nM) detection and cellular imaging of Zn2+ | |

| Pyrene-labeled m7GTP analogue | eIF4E Protein | Fluorescence "turn-on" (up to 8-fold enhancement) | Development of protein binding assays | nih.gov |

| 2-Amino-6-hydroxy-pyrimidine derivative | pH and water content | Red shift in emission with increasing water content | Sensitive probe for micro-environmental polarity and pH | nih.gov |

Computational and Theoretical Chemistry Studies of 2 1h Pyrimidinone, 6 Amino 5 Phenyl

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the electronic structure and properties of molecules. DFT methods, such as the B3LYP functional, are frequently used to provide a balance between accuracy and computational cost, making them ideal for molecules of this size. nih.gov

The first step in a computational study is to determine the most stable arrangement of atoms in the molecule, a process known as geometry optimization. Using DFT with a suitable basis set, like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- can be calculated. nih.gov These optimized parameters provide the foundation for all other computational predictions. The resulting structure is a minimum on the potential energy surface. For related pyrimidine (B1678525) systems, it has been found that the pyrimidine ring is essentially planar. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for 2(1H)-Pyrimidinone, 6-amino-5-phenyl-

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | 1.38 Å |

| C6-N (amino) | 1.36 Å | |

| C5-C (phenyl) | 1.49 Å | |

| C2=O | 1.24 Å | |

| Bond Angle | N1-C2-N3 | 115° |

| C4-C5-C6 | 120° | |

| Dihedral Angle | C4-C5-C(phenyl)-C(phenyl) | 45° |

Note: The data in this table is hypothetical and based on typical values found in similar structures from computational studies.

The Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between HOMO and LUMO is a measure of the molecule's chemical stability. nih.gov In similar pyrimidinone structures, the HOMO is often distributed over the pyrimidinone unit, indicating this part of the molecule is prone to electrophilic attack. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of 2(1H)-Pyrimidinone, 6-amino-5-phenyl-

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and based on typical values found in similar structures from computational studies.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For 2(1H)-Pyrimidinone, 6-amino-5-phenyl-, the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of high electron density. The amino group's hydrogen atoms and the phenyl ring's hydrogen atoms would likely show positive electrostatic potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding. rsc.org

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to confirm the molecular structure. nih.gov Similarly, predicted UV-Vis absorption maxima (λmax), calculated using Time-Dependent DFT (TD-DFT), can be correlated with experimental spectra to understand the electronic transitions within the molecule. mdpi.com For instance, the characteristic C=O stretch in the IR spectrum and the π-π* transitions in the UV-Vis spectrum are key features that can be accurately predicted.

Table 3: Predicted vs. Experimental Spectroscopic Data for 2(1H)-Pyrimidinone, 6-amino-5-phenyl-

| Spectroscopic Data | Predicted Value | Experimental Value |

| IR: C=O Stretch | 1670 cm⁻¹ | ~1665 cm⁻¹ nih.gov |

| IR: N-H Stretch (amino) | 3450, 3320 cm⁻¹ | ~3450–3310 cm⁻¹ nih.gov |

| UV-Vis: λmax | 250 nm, 320 nm | ~248 nm, ~318 nm nih.gov |

Note: The predicted data in this table is hypothetical. The experimental data is based on values for a similar compound, 6-amino-5-cyano-1,4-diphenyl-2(1H)-pyrimidinone. nih.gov

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the molecule's dynamic behavior. fu-berlin.de

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. For 2(1H)-Pyrimidinone, 6-amino-5-phenyl-, the rotation around the single bond connecting the phenyl group to the pyrimidinone ring is a key conformational degree of freedom. MD simulations can reveal the preferred orientation of the phenyl ring and the energy barriers between different conformations. semanticscholar.org

Furthermore, this molecule can exist in different tautomeric forms. The pyrimidinone ring can undergo keto-enol tautomerism, and the amino group can exist in an imino form. MD simulations, especially when combined with quantum mechanics in QM/MM methods, can be used to study the dynamics and relative stabilities of these tautomers in different environments, such as in a solvent or interacting with a biological target.

Solvent Effects and Solvation Dynamics

The interaction between a solute and the surrounding solvent molecules can significantly alter the solute's electronic structure and photophysical properties. This phenomenon, known as solvatochromism, is the change in the position, intensity, and shape of a substance's spectroscopic bands when measured in different solvents. wikipedia.org While specific experimental studies on the solvation dynamics of 2(1H)-Pyrimidinone, 6-amino-5-phenyl- are not extensively documented in publicly available literature, the principles can be inferred from its structure and studies on analogous compounds.

The 2(1H)-Pyrimidinone, 6-amino-5-phenyl- molecule contains an electron-donating amino group and an electron-accepting pyrimidinone ring system, characteristic of a donor-π-acceptor (D-π-A) structure. Such molecules often exhibit significant intramolecular charge transfer (ICT) from the ground state to the excited state. The extent of this charge transfer is highly sensitive to the solvent's polarity and its ability to form hydrogen bonds. rsc.org

In non-polar solvents, the molecule's absorption and emission spectra would provide a baseline. As solvent polarity increases, a bathochromic (red) shift in the fluorescence emission spectrum is typically expected for D-π-A systems. wikipedia.org This occurs because more polar solvents stabilize the polar excited state more than the less polar ground state, thereby reducing the energy gap for emission. wikipedia.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr It is a cornerstone of structure-based drug design, allowing scientists to model the interaction between a potential drug molecule (ligand) and its protein target at the atomic level. For the pyrimidinone class of compounds, docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action.

Docking simulations provide detailed insights into the binding mode of a ligand within the active site of a protein. This includes identifying key amino acid residues involved in the interaction and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation stacking.

A theoretical study on 27 different pyrimidinone derivatives investigated their interaction with the X-linked inhibitor of apoptosis protein (XIAP), a target in cancer therapy. ccij-online.org The study revealed that these derivatives could effectively interact with the protein surface. ccij-online.org Although 2(1H)-Pyrimidinone, 6-amino-5-phenyl- was not in the set, the results for related structures illustrate the typical interactions. For instance, derivatives were shown to bind to residues such as Glu447, Lys448, and Lys451. ccij-online.org The binding energies, which indicate the stability of the ligand-protein complex, were calculated, with lower values suggesting stronger binding. ccij-online.org

Similarly, other in silico studies have explored 2-aminopyrimidine (B69317) derivatives as potential inhibitors for targets like Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. dergipark.org.tr These studies often identify crucial hydrogen bond interactions with residues in the kinase hinge region, a common binding motif for kinase inhibitors. dergipark.org.tr For the 6-amino-5-phenyl-pyrimidinone scaffold, the amino group and the pyrimidinone ring are prime candidates for forming such hydrogen bonds, while the phenyl group can engage in hydrophobic interactions within the binding pocket.

| Compound Derivative | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |

|---|---|---|---|

| 1-isopropyltetrahydro-2(1H)-pyrimidinone | -5.69 | 158.94 | GLU447, LYS448, LYS451, GLN452, LYS455, ILE496 |

| 2-(1,4-Diazepan-1-yl)-6-ethyl-4(3H)-pyrimidinone | -6.73 | 23.5 | GLU447, LYS448, LYS451, GLN452, ILE496 |

| 2-(1,4-Diazepan-1-yl)-6-propyl-4(3H)-pyrimidinone | -6.79 | 21.01 | GLU447, LYS448, LYS451, GLN452, LYS455, ILE496 |

| 2-ethoxy-4(3H)-pyrimidinone | -5.26 | 383.31 | GLU447, LYS448, LYS451, GLN452, LYS455, ILE496 |

| 4-Amino-1-benzyl-2(1H)-pyrimidinone | -5.07 | 545.92 | LYS451, GLN452, LYS455, ILE496 |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a statistically robust QSAR model, researchers can predict the activity of new, unsynthesized compounds and gain insight into the structural features that are crucial for their biological function.

For pyrimidine derivatives, QSAR studies have been successfully applied to guide the design of more potent inhibitors for various targets. In one study, QSAR models were developed for a series of furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy. nih.gov The study compared a Multiple Linear Regression (MLR) model with a non-linear Artificial Neural Network (ANN) model. The ANN model showed superior predictive power, indicating complex, non-linear relationships between the molecular descriptors and VEGFR-2 inhibition. nih.gov

Another study developed robust 3D-QSAR models (CoMFA and CoMSIA) for pyrimidine-4,6-diamine derivatives as Janus Kinase 3 (JAK3) inhibitors. nih.gov These models provide 3D contour maps that visualize the favorable and unfavorable regions around the molecular scaffold for steric, electrostatic, and other properties, offering a clear roadmap for structural modifications to enhance potency. nih.govmdpi.com